molecular formula C6H15AuClP B7980717 Chloro(triethylphosphine) gold

Chloro(triethylphosphine) gold

Cat. No.: B7980717
M. Wt: 350.58 g/mol
InChI Key: SYBBXLKWGHAVHP-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(triethylphosphine) gold typically involves the reaction of gold(III) chloride (HAuCl4) with triethylphosphine in an appropriate solvent. One common method involves dissolving gold in aqua regia to form HAuCl4, followed by reduction with tetrahydrothiophene to yield chloro(tetrahydrothiophene)gold(I). This intermediate is then reacted with triethylphosphine in tetrahydrofuran (THF) to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger quantities of reagents and optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloro(triethylphosphine) gold undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloro(triethylphosphine) gold has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chloro(triethylphosphine) gold involves its interaction with cellular components, leading to various biological effects:

    Molecular Targets: The compound targets specific proteins and enzymes within cells, disrupting their normal function.

    Pathways Involved: It has been shown to inhibit crucial signaling pathways such as ERK and AKT, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Chloro(triethylphosphine) gold is often compared with other gold(I) phosphine complexes, such as Chloro(trimethylphosphine) gold and Chloro(triphenylphosphine) gold:

Uniqueness: this compound stands out due to its specific combination of triethylphosphine and gold, which imparts unique chemical properties and biological activities. Its potential as an anticancer agent and its catalytic efficiency make it a compound of significant interest in both research and industrial applications .

Properties

IUPAC Name

chlorogold;triethylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBBXLKWGHAVHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.Cl[Au]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15AuClP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15529-90-5
Record name Chloro(triethylphosphine)gold
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15529-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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